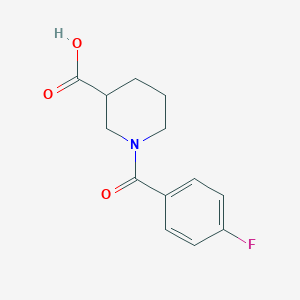
1-(4-fluorobenzoyl)piperidine-3-carboxylic Acid
Overview
Description
1-(4-Fluorobenzoyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₄FNO₃ and a molecular weight of 251.26 g/mol . This compound is characterized by the presence of a fluorobenzoyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-fluorobenzoyl)piperidine-3-carboxylic acid typically involves the reaction of 4-fluorobenzoyl chloride with piperidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Fluorobenzoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(4-Fluorobenzoyl)piperidine-3-carboxylic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The fluorobenzoyl group plays a crucial role in binding to the target site, while the piperidine ring and carboxylic acid group contribute to the overall stability and solubility of the compound .
Comparison with Similar Compounds
1-(4-Fluorobenzoyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid: This compound has a similar structure but with the fluorine atom and carboxylic acid group positioned differently on the benzoyl and piperidine rings, respectively.
1-(4-Bromo-3-fluorobenzoyl)piperidine-3-carboxylic acid: This compound contains a bromine atom in addition to the fluorine atom, which can lead to different chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-fluorobenzoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-11-5-3-9(4-6-11)12(16)15-7-1-2-10(8-15)13(17)18/h3-6,10H,1-2,7-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLHLMFNCSEIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1H-benzo[d]imidazol-2-yl)-2-phenylethanamine dihydrochloride](/img/new.no-structure.jpg)
![(E)-N-[(1-methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide](/img/structure/B2354349.png)
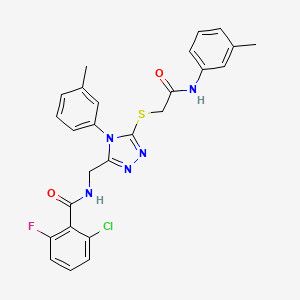
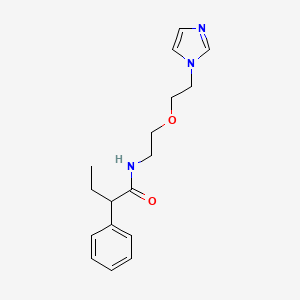
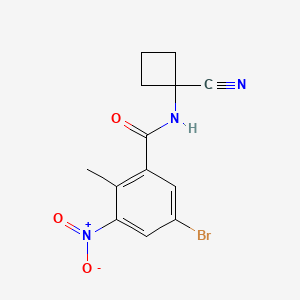
![4-Chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B2354354.png)
![2-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2354358.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2354359.png)
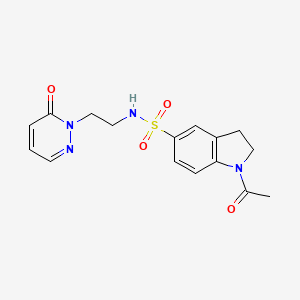
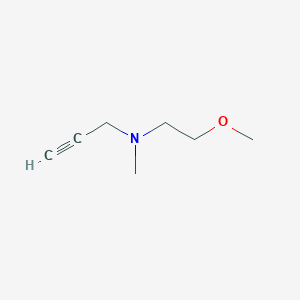
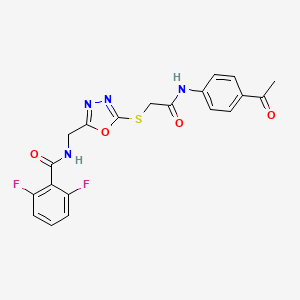

![4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2354367.png)

